![molecular formula C8H14O2 B2588754 [rac-(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol, cis CAS No. 103478-23-5](/img/structure/B2588754.png)
[rac-(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[rac-(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol, cis” is a chemical compound with the molecular formula C8H14O2 . It is also known as Bicyclo[3.1.0]hexane-1,5-dimethanol .
Molecular Structure Analysis
The molecular weight of “[rac-(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol, cis” is 142.2 . The exact molecular structure is not provided in the search results.Scientific Research Applications
Biomass Conversion and Polymer Production
One relevant area of research involves the conversion of plant biomass into valuable chemicals, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, which serve as platform chemicals for the production of polymers, fuels, and other functional materials. The structural similarity of the molecule to HMF derivatives suggests potential utility in sustainable chemical synthesis and material science applications. Research by Chernyshev et al. (2017) highlights advances in synthesizing HMF from renewable resources and its use in creating new generations of polymers and fuels, emphasizing the molecule's potential role in green chemistry and material science (Chernyshev, Kravchenko, & Ananikov, 2017).
Cancer Therapy
In the realm of medicinal chemistry, derivatives of retinoids, which might structurally resemble the compound , have been studied for their antitumor activities. Smith et al. (1992) reviewed the use of retinoids in cancer therapy, highlighting their role in inducing differentiation and growth inhibition in tumor cell lines. This suggests potential research avenues for the molecule in oncologic therapeutic applications, assuming structural analogies allow for similar biological activities (Smith, Parkinson, Cheson, & Friedman, 1992).
DNA Repair and Epigenetics
Research into DNA repair mechanisms and epigenetic regulation also points to the significance of hydroxymethylated compounds. Shukla et al. (2015) discussed the role of hydroxymethylation in DNA repair systems, emphasizing the importance of such modifications in cancer and neurological diseases. This indicates potential research interest in molecules like “[rac-(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol, cis” for studying epigenetic modifications and their implications in human health (Shukla, Sehgal, & Singh, 2015).
Liquid Chromatography and Analytical Chemistry
In analytical chemistry, the properties of hydroxymethyl derivatives are important for developing chromatography methods. Zeb (2015) reviewed the analysis of oxidized triacylglycerols, including hydroxymethylated derivatives, using liquid chromatography, pointing to the molecule's relevance in analytical methodologies for studying lipid oxidation products (Zeb, 2015).
properties
IUPAC Name |
[5-(hydroxymethyl)-1-bicyclo[3.1.0]hexanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-5-7-2-1-3-8(7,4-7)6-10/h9-10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMPNPMESSHFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2(C1)CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292974 |
Source


|
| Record name | Bicyclo[3.1.0]hexane-1,5-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[rac-(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol, cis | |
CAS RN |
103478-23-5 |
Source


|
| Record name | Bicyclo[3.1.0]hexane-1,5-dimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103478-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[3.1.0]hexane-1,5-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

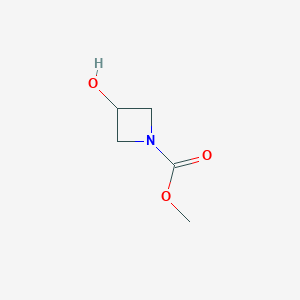
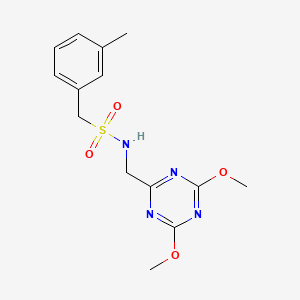
![4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B2588678.png)
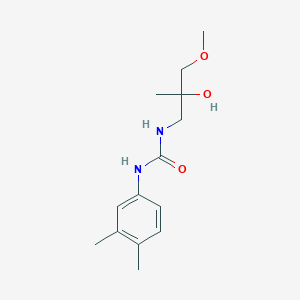
![5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2588683.png)
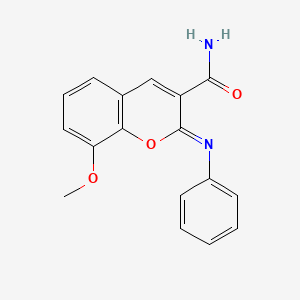
![7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde](/img/structure/B2588685.png)
![N-Methyl-N-[2-(4-methylphenoxy)ethyl]sulfamoyl fluoride](/img/structure/B2588686.png)
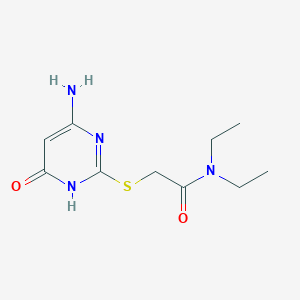
![4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2588690.png)
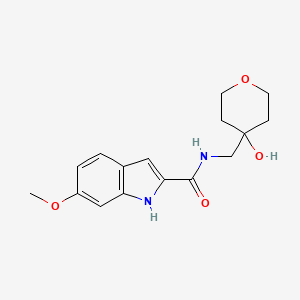
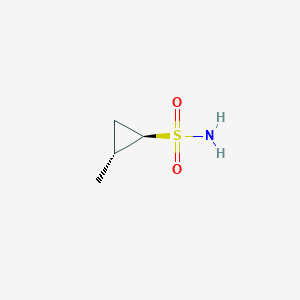
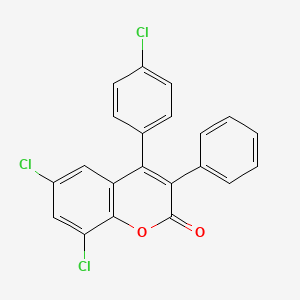
![5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588694.png)